Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-

Description

Evolution of Bisphenol Compounds in Scientific Research

Bisphenol compounds have been a cornerstone of industrial and materials science research since the late 19th century. The foundational compound in this family, bisphenol A (BPA) , was first synthesized in 1891 by Russian chemist Aleksandr Dianin through the condensation of phenol and acetone. This discovery laid the groundwork for understanding the structural versatility of bisphenols, which feature two hydroxyphenyl groups connected by a central carbon-based backbone. By the 1930s, researchers at I.G. Farbenindustrie explored BPA’s reactivity with epichlorohydrin, leading to the development of epoxy resins. The subsequent commercialization of polycarbonate plastics in the 1950s by Bayer and General Electric cemented BPA’s industrial significance.

The scientific exploration of bisphenol analogues expanded in the late 20th century as concerns arose about BPA’s endocrine-disrupting properties. Derivatives such as bisphenol S (BPS) , bisphenol F (BPF) , and bisphenol AF (BPAF) emerged as alternatives, each with distinct physicochemical profiles. These compounds retained the core bisphenol architecture but varied in substituents and backbone flexibility, enabling tailored applications in polymer science while prompting comparative studies of their biological interactions.

Discovery and Initial Research on 4,4'-(1,1-Dimethyl-3-Methylene-1,3-Propanediyl)Bis-Phenol

The compound 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-phenol (systematic name: 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, abbreviated MBP ) was first identified as a metabolite of BPA in the early 2000s. Initial studies by Yoshihara et al. demonstrated that hepatic S9 fractions from rats could oxidize BPA into MBP, a process involving cytochrome P450 enzymes. Structural characterization revealed MBP’s unique dimethyl-methylene-propanediyl backbone , distinguishing it from BPA’s isopropylidene bridge.

Early research focused on MBP’s unexpected estrogenic potency. In vitro assays showed that MBP bound to human estrogen receptor α (ERα) with an affinity 100–1,000 times greater than BPA. This finding was corroborated by in vivo studies in medaka (Oryzias latipes), where MBP induced vitellogenin synthesis in male fish at concentrations as low as 4.1 µg/L, compared to 1,000 µg/L for BPA. These results positioned MBP as a critical subject for understanding BPA’s metabolic activation and endocrine-disrupting mechanisms.

Positioning Within the Bisphenol Analogue Family

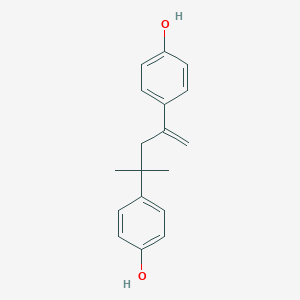

MBP occupies a unique niche within the bisphenol family due to its unsaturated backbone and methyl substituents . Unlike BPA and its direct analogues, which feature fully saturated linkers, MBP’s conjugated diene system (Figure 1) enhances its planar rigidity, facilitating stronger interactions with hydrophobic binding pockets in nuclear receptors.

| Property | BPA | MBP |

|---|---|---|

| Backbone | Isopropylidene (saturated) | Dimethyl-methylene (unsaturated) |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₈H₂₀O₂ |

| Estrogenic Potency* | 1× | 100–1,000× |

| Primary Application | Polycarbonates, epoxy resins | BPA metabolite |

*Relative to BPA in ERα binding assays.

This structural divergence underscores MBP’s role not as an industrial product but as a biologically activated form of BPA. Its discovery reshaped toxicological paradigms by highlighting the importance of metabolic transformations in assessing endocrine disruptor risks.

Historical Development of Research Methodologies

The study of MBP has driven advancements in analytical chemistry and molecular toxicology . Early isolation efforts relied on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify MBP in biological matrices. By the 2010s, computational docking simulations provided insights into MBP’s receptor interactions, revealing that its planar structure optimally engages with ERα’s ligand-binding domain.

Key methodological milestones include:

- Directed Evolution of Receptors : Mutant ERα libraries were screened to engineer receptors with enhanced selectivity for MBP, enabling sensitive environmental monitoring.

- Transcriptomic Profiling : RNA sequencing in exposed organisms identified MBP’s upregulation of estrogen-responsive genes (e.g., ESRRA, ESR2) at nanomolar concentrations.

- Metabolic Pathway Mapping : Isotope-labeling studies traced BPA’s conversion to MBP in hepatic microsomes, clarifying enzymatic kinetics.

These approaches collectively advanced the understanding of MBP’s bioactivity while illustrating the interplay between synthetic chemistry and systems biology in modern toxicology.

Figure 1. Structural Comparison of BPA and MBP

BPA:

HO

|

C(CH₃)₂

|

HO

MBP:

HO

|

CH₂-C(CH₃)=CH₂

|

HO

MBP’s conjugated diene backbone (bold) enhances rigidity and receptor binding.

Properties

IUPAC Name |

4-[4-(4-hydroxyphenyl)-4-methylpent-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11,19-20H,1,12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLYLGGRVAFGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065482 | |

| Record name | Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-24-9 | |

| Record name | 4,4′-(1,1-Dimethyl-3-methylene-1,3-propanediyl)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(4-Methylpent-1-ene-2,4-diyl)diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS(4-HYDROXYPHENYL)-4-METHYL-1-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(4-Methylpent-1-ene-2,4-diyl)diphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ5YWX57VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known to be used as a chain transfer agent in the polymerization of styrene, abs, sbr, and acrylics.

Mode of Action

The compound interacts with its targets by acting as a chain transfer agent during polymerization. This means it can control the molecular weight of the resulting polymer, making it a valuable tool in polymer chemistry.

Biochemical Pathways

Its role as a chain transfer agent suggests it may influence the polymerization process of various materials.

Pharmacokinetics

Its physical and chemical properties such as boiling point (161 °c at 5 mmhg), density (099 g/mL at 25 °C), and water solubility (2475ug/L at 25℃) suggest that it may have low bioavailability due to its low water solubility.

Result of Action

The primary result of the action of 4,4’-(4-methylpent-1-ene-2,4-diyl)diphenol is the regulation of the molecular weight of polymers during their formation. This can lead to the production of polymers with specific desired properties.

Action Environment

The action, efficacy, and stability of 4,4’-(4-methylpent-1-ene-2,4-diyl)diphenol can be influenced by various environmental factors. For instance, its storage conditions are recommended to be sealed in dry, at 2-8°C. Its self-ignition temperature is 375℃, suggesting that it should be kept away from high temperatures.

Biological Activity

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-, also known as 2,4-Bis(4-hydroxyphenyl)-4-methyl-1-pentene or 4-Methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene, is a compound with significant industrial applications and potential biological implications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C18H20O2

- Molecular Weight : 268.36 g/mol

- CAS Number : 13464-24-9

- Melting Point : 128-132 °C

- Boiling Point : 422.5 ± 30.0 °C

- Density : 1.103 ± 0.06 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- acts primarily as a chain transfer agent in the polymerization processes of various materials such as styrene and acrylics. This property allows it to influence the molecular weight and structure of the resulting polymers.

Biochemical Pathways

The compound's role in polymerization suggests potential interactions with biological systems through:

- Modulation of polymeric structures that may affect cellular functions.

- Possible endocrine-disrupting effects due to structural similarities with estrogenic compounds like Bisphenol A (BPA) .

Pharmacokinetics

Due to its low water solubility (2475 µg/L at 25 °C), the bioavailability of Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- is expected to be low. Its pharmacokinetic profile indicates:

- Absorption : Limited due to hydrophobic nature.

- Distribution : Predicted to accumulate in fatty tissues.

- Metabolism : Potential for metabolic conversion into more active forms.

Biological Activity and Toxicity

Research indicates that compounds structurally related to Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-, exhibit various biological activities:

Endocrine Disruption

Studies have shown that similar phenolic compounds can exhibit estrogenic activity. For instance:

Aquatic Toxicity

Empirical data suggest that related compounds are highly toxic to aquatic organisms. The potential for bioaccumulation raises concerns regarding environmental impacts .

Case Study 1: Estrogenic Activity Assessment

A study assessing the estrogenic activity of bisphenols found that structural analogs can bind to estrogen receptors and induce cellular responses similar to natural estrogens. This raises concerns about the potential effects on reproductive health in exposed populations.

Case Study 2: Environmental Impact Evaluation

Research evaluating the environmental fate of phenolic compounds indicated that they do not degrade rapidly and can bioaccumulate in aquatic ecosystems. The implications for aquatic life include altered reproductive behaviors and population dynamics due to endocrine disruption .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 268.36 g/mol |

| Melting Point | 128 - 132 °C |

| Boiling Point | 422.5 ± 30 °C |

| Density | 1.103 ± 0.06 g/cm³ |

| Water Solubility | 2475 µg/L at 25 °C |

Scientific Research Applications

Industrial Applications

BPA is primarily used in the production of polycarbonate plastics and epoxy resins. Its applications can be categorized as follows:

Plastics Manufacturing

-

Polycarbonate Production : BPA is a key monomer in the synthesis of polycarbonate plastics, which are known for their high impact resistance and optical clarity. These plastics are widely used in:

- Electrical components

- Automotive parts

- Safety glasses

- Medical devices

- Epoxy Resins : BPA-derived epoxy resins are utilized in coatings, adhesives, and composites due to their strong adhesive properties and resistance to chemicals and heat.

Consumer Products

- BPA is found in various consumer goods such as:

- Food and drink packaging (e.g., can linings)

- Thermal paper (e.g., receipts)

- Baby bottles and toys

- Its presence in these products has raised concerns regarding safety and health implications.

Construction Materials

- BPA-based resins are used in the production of construction materials like flooring and insulation due to their durability and resistance to moisture.

Health and Environmental Concerns

Due to its endocrine-disrupting properties, BPA has been scrutinized for its potential health effects. Regulatory agencies have imposed restrictions on its use in certain products, particularly those intended for children.

Case Study 1: Polycarbonate Safety

A study conducted by the American Chemistry Council evaluated the safety of polycarbonate plastics made with BPA. The findings indicated that polycarbonate is safe for use in food contact applications when used according to regulations. The study emphasized the importance of proper handling during production and usage to mitigate risks associated with BPA exposure.

Case Study 2: Regulatory Changes

In response to growing health concerns, several countries have enacted bans or restrictions on BPA in consumer products. For instance, the European Union has regulated its use in baby bottles since 2011, leading manufacturers to explore alternative materials that do not contain BPA.

Data Table: Applications of BPA

| Application Area | Specific Uses | Notes |

|---|---|---|

| Plastics | Polycarbonate, Epoxy Resins | High impact resistance |

| Consumer Products | Food packaging, Thermal paper | Health concerns regarding leaching |

| Construction Materials | Flooring, Insulation | Durable and moisture-resistant |

| Medical Devices | Surgical instruments | Requires stringent safety regulations |

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Key Observations :

Structural Differences: The target compound’s dimethyl-methylene bridge provides less steric hindrance than BPA’s isopropylidene group but more rigidity than simple methylene-linked phenols . Compared to Phenol, 2,4-bis(1,1-dimethylethyl)-, the absence of hydroxyl groups in the target compound reduces polarity and hydrogen-bonding capacity, impacting solubility and reactivity .

Toxicity Profiles :

- The target compound exhibits organ-specific toxicity (liver, thymus) in rats, contrasting with BPA’s endocrine-disrupting effects .

- Compounds with bulky substituents (e.g., tert-butyl groups) show lower acute toxicity, likely due to reduced bioavailability .

Applications: BPA remains dominant in polymer industries, while the target compound’s use is restricted to niche industrial processes due to toxicity . Phenol, 2,4-bis(1,1-dimethylethyl)- is favored in stabilizers due to its antioxidant properties and low toxicity .

Environmental and Regulatory Considerations

- Substitutes like 4,4'-Methylenebis[3,5-bis(1,1-dimethylethyl)]phenol are prioritized for their thermal stability and lower toxicity .

Preparation Methods

Temperature and Pressure Profiles

Optimal reaction temperatures range between 60°C and 90°C, balancing kinetic favorability against catalyst stability. Elevated temperatures risk desulfonation of the resin catalyst, while suboptimal temperatures prolong reaction times. Pressure is maintained near atmospheric to slightly subatmospheric (0.7–0.9 bar) to assist water volatilization without incurring significant phenol losses.

Space Velocity and Feed Ratios

Weight hourly space velocity (WHSV) is critical for throughput and selectivity. For the target compound, WHSV values of 5–20 h⁻¹ are extrapolated from BPA synthesis data. A phenol-to-oxomethylene molar ratio of 8:1 to 12:1 ensures excess phenol acts as both reactant and solvent, suppressing oligomerization.

Table 1: Comparative Reaction Parameters for Bisphenol Synthesis

Purification and Isolation Techniques

Crystallization and Filtration

The crude product stream, containing 8–35 wt% bisphenol, undergoes melt crystallization at 50–70°C to separate the target compound from unreacted phenol and oligomeric byproducts. Progressive cooling to 20–30°C induces supersaturation, yielding crystalline bisphenol with 90–95% purity. Centrifugal filtration isolates the crystals, while mother liquor is recycled to the reactor.

Distillation and Solvent Recovery

Vacuum distillation at 0.1–0.5 bar recovers residual phenol (boiling point ~181°C at 1 bar) for reuse. The distillation residue, enriched in high-molecular-weight byproducts, is incinerated or repurposed as a fuel source.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-?

- Methodology : The compound is synthesized via catalytic dimerization of α-methylstyrene under controlled conditions. Key steps include:

- Using acid catalysts (e.g., sulfuric acid) or zeolites to promote dimerization.

- Purification via fractional distillation to isolate the desired isomer.

- Structural confirmation via NMR and mass spectrometry (MS) .

- Critical Parameters : Reaction temperature (80–120°C), catalyst loading (1–5 wt%), and reaction time (4–8 hours) influence yield and selectivity.

Q. How is the compound structurally characterized in academic research?

- Analytical Techniques :

- NMR : H and C NMR to confirm the methylene bridge and aromatic protons (δ 6.7–7.2 ppm for aromatic H; δ 4.8–5.2 ppm for methylene groups) .

- MS : Molecular ion peak at m/z 236 (CH) with fragmentation patterns matching the branched structure .

- IR : Absorption bands at 1600–1650 cm (C=C stretching) and 3400–3500 cm (phenolic O-H) .

Q. What standardized protocols exist for assessing its acute toxicity?

- Guidelines : Follow OECD Test No. 422 (combined repeat dose and reproductive/developmental toxicity screening).

- Key Endpoints :

- Hematology : Red blood cell count, hemoglobin, and platelet levels in rats (e.g., significant decreases at 100 mg/kg/day doses) .

- Urinalysis : Proteinuria and urinary pH shifts observed in female rats at ≥300 mg/kg/day .

- Body Weight : Dose-dependent reductions in male and female rat weights (Figs. 2–3 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

- Analytical Framework :

Dose-Response Analysis : Compare thresholds for adverse effects (e.g., hematological changes occur at 100 mg/kg/day, while urinary effects manifest at 300 mg/kg/day) .

Metabolic Profiling : Investigate species-specific metabolism using in vitro hepatocyte assays or LC-MS to identify reactive metabolites.

Study Design Scrutiny : Assess differences in exposure duration, animal strain, or administration routes (oral vs. dermal) .

Q. What mechanisms underlie its developmental toxicity in mammalian models?

- Proposed Pathways :

- Oxidative Stress : Measure lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, CAT) in placental tissues.

- Hormonal Disruption : Evaluate estrogen receptor binding affinity via competitive assays (e.g., ERα/β luciferase reporter systems).

- Gene Expression : RNA-seq of fetal tissues to identify dysregulated pathways (e.g., Wnt/β-catenin or apoptosis regulators) .

Q. How can analytical methods be optimized for quantifying the compound in biological matrices?

- Method Development :

- Extraction : Solid-phase extraction (C18 columns) with methanol:water (70:30) as eluent.

- Quantification : HPLC-UV (λ = 254 nm) or GC-MS (SIM mode for m/z 236).

- Validation : Determine LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery rates (>85%) using spiked plasma/urine samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.